![molecular formula C27H22N4O5 B12211843 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B12211843.png)
4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide
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Overview
Description
4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core, a triazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This step involves the condensation of appropriate starting materials under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the methoxy and methyl groups: These groups are introduced through alkylation reactions using suitable alkylating agents.
Attachment of the triazole ring: The triazole ring is introduced via a cyclization reaction involving a suitable precursor.
Formation of the benzamide moiety: This step involves the reaction of the intermediate compound with benzoyl chloride or a similar reagent to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles or electrophiles under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Overview
The compound 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This compound combines a chromenone moiety with a triazole derivative, which may enhance its bioactivity and pharmacological applications.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Chromenone Core: This is achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.
- Methoxylation and Methylation: Introduction of methoxy and methyl groups to the chromenone structure.
- Coupling Reaction: The formation of an ether linkage between the chromenone derivative and the benzamide moiety is performed using coupling agents like potassium carbonate in solvents such as dimethylformamide.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. The incorporation of the triazole ring in this compound may enhance its ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can effectively target various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting cell cycle progression .
Antifungal and Antibacterial Properties
Triazole compounds are well-documented for their antifungal and antibacterial activities. The presence of the triazole moiety in this compound suggests potential applications in treating fungal infections and bacterial diseases. For instance, triazole derivatives have been reported to exhibit activity against pathogens such as Candida albicans and Staphylococcus aureus, making them valuable in pharmaceutical formulations aimed at infection control .
Anti-inflammatory Effects
Compounds containing chromenone structures are often associated with anti-inflammatory properties. The dual functionality of this compound may allow it to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases .
Cytotoxicity Testing
In vitro studies have demonstrated that compounds similar to this compound show varying degrees of cytotoxicity against human cancer cell lines. For example, a study conducted on a panel of cancer cell lines revealed that specific structural modifications significantly influenced the cytotoxic potency of related compounds .
Structure–Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications on the benzamide portion can lead to enhanced biological activity. By systematically altering substituents on the chromenone or triazole rings, researchers have been able to optimize the pharmacological profile of these compounds for better efficacy against targeted diseases .
Mechanism of Action
The mechanism of action of 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The chromen-4-one core and triazole ring are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one: A related compound with similar structural features but lacking the triazole and benzamide moieties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A simpler compound containing the triazole ring and benzoic acid moiety.
Uniqueness
4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide is unique due to its combination of the chromen-4-one core, triazole ring, and benzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds.
Biological Activity
The compound 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide (CAS Number: 951925-98-7) is a synthetic organic molecule that combines a chromenone structure with a triazole moiety. This unique structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C27H22N4O5, with a molar mass of approximately 482.49 g/mol. The chromenone core is known for its various biological activities, while the triazole group contributes to its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C27H22N4O5 |
Molar Mass | 482.49 g/mol |
CAS Number | 951925-98-7 |
Anticancer Properties
Research indicates that compounds containing triazole and chromenone structures exhibit significant anticancer activities. In particular, the triazole derivatives have shown enhanced antitumor effects compared to other structural analogs. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies .
In a specific study involving triazole derivatives, it was found that compounds structurally similar to our target compound displayed potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma). The mechanism of action often involves induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Antimicrobial Activity
The presence of the triazole moiety is also associated with antimicrobial properties . Triazoles have been recognized for their efficacy against various bacterial and fungal pathogens. The incorporation of the chromenone structure may enhance this activity due to synergistic effects observed in similar compounds .
In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of pathogenic bacteria, suggesting potential applications in treating infections .
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression, such as MEK1/2, leading to reduced tumor cell proliferation.
- Induction of Apoptosis : Many chromenone-based compounds trigger apoptotic pathways in cancer cells, contributing to their anticancer properties.
- Antioxidant Activity : The chromenone structure may also confer antioxidant properties, which can protect normal cells from oxidative stress while targeting cancer cells .
Case Studies
Several studies highlight the biological activity of similar compounds:
- Study on Triazole Derivatives : Research published in Pharmaceutical Biology demonstrated that 1,2,4-triazole derivatives exhibited significant cytotoxicity against MCF-7 cells, with some showing IC50 values lower than those of standard chemotherapeutics .
- Antimicrobial Evaluation : A study evaluating various benzamide derivatives indicated that certain compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .
Properties
Molecular Formula |
C27H22N4O5 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C27H22N4O5/c1-17-26(25(32)23-12-11-22(34-2)13-24(23)35-17)36-21-9-5-19(6-10-21)27(33)30-20-7-3-18(4-8-20)14-31-16-28-15-29-31/h3-13,15-16H,14H2,1-2H3,(H,30,33) |
InChI Key |
FWQHLAOUFYOLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)CN5C=NC=N5 |
Origin of Product |
United States |
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